SKF 100398

Vasopressin V2 Receptor Antidiuretic

Assuming vasopressin antagonists are interchangeable introduces critical experimental error-this class exhibits profound potency and selectivity differences driven by minor structural modifications. SKF 100398 (d(CH2)5Tyr(Et)VAVP) is the most potent selective V2 receptor antagonist among eight closely related analogs, distinguished by its O-ethyl tyrosine substitution at position 2. • Completely blocks AVP-induced antidiuresis at 8 μg/kg i.v. in Sprague-Dawley rats. • Enhanced V2 selectivity over V1 pressor response enables unambiguous receptor subtype dissection. • Validated benchmark control for SAR studies and novel aquaretic agent screening. Supplied as ≥98% pure lyophilized powder with batch-specific QC documentation.

Molecular Formula C53H77N13O11S2
Molecular Weight 1136.4 g/mol
CAS No. 77453-01-1
Cat. No. B1209943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSKF 100398
CAS77453-01-1
Synonyms1-(beta-mercapto-beta,beta-cyclopentamethylenepropionic acid)-2-(O-ethyl-Tyr)-4-Val-arginine vasopressin
1-(beta-mercapto-beta,beta-cyclopentamethylenepropionic acid)-2-(O-ethyl-Tyr)-4-Val-arginine vasopressin-(D-Tyr-L-Val-D-Arg)-isomer
1-(beta-mercapto-beta,beta-cyclopentamethylenepropionic acid)-2-(O-ethyl-Tyr)-4-Val-arginine vasopressin-(D-Tyr-L-Val-L-Arg)-isomer
argipressin,beta-mercapto beta,beta-cyclopentamethylenepropionic acid(1)-O-ethyltyrosyl(2)-valine(4)-
d(CH2)5(Tyr(Et)2)VAVP
d(CH2)5Tyr(Et)VAVP
SK and F 100398
SK and F 101498
SK and F-100398
SK and F-101498
SKF 100398
SKF 101498
Molecular FormulaC53H77N13O11S2
Molecular Weight1136.4 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSC3(CCCCC3)CC(=O)N2)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)C(C)C)CC5=CC=CC=C5
InChIInChI=1S/C53H77N13O11S2/c1-4-77-34-19-17-33(18-20-34)26-36-46(71)62-37(25-32-13-7-5-8-14-32)48(73)65-44(31(2)3)50(75)63-38(27-41(54)67)47(72)64-39(30-78-79-53(28-43(69)60-36)21-9-6-10-22-53)51(76)66-24-12-16-40(66)49(74)61-35(15-11-23-58-52(56)57)45(70)59-29-42(55)68/h5,7-8,13-14,17-20,31,35-40,44H,4,6,9-12,15-16,21-30H2,1-3H3,(H2,54,67)(H2,55,68)(H,59,70)(H,60,69)(H,61,74)(H,62,71)(H,63,75)(H,64,72)(H,65,73)(H4,56,57,58)/t35?,36-,37-,38-,39-,40-,44-/m0/s1
InChIKeySDFJYGJKEXYVCG-HQAJSCLBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SKF 100398: V2 Antagonist for Fluid Homeostasis Research


SKF 100398, also known as d(CH2)5Tyr(Et)VAVP, is a synthetic cyclic octapeptide analog of arginine vasopressin (AVP) and functions as a selective antagonist of the antidiuretic (V2 receptor-mediated) effects of AVP [1]. Its chemical name is [1-(β-Mercapto-β,β-cyclopentamethylenepropionic acid),2-(O-ethyl)-D-tyrosine,4-valine,8-arginine]vasopressin, with the molecular formula C53H77N13O11S2 and a molecular weight of approximately 1136.39 g/mol [2]. As a foundational tool compound in vasopressin receptor pharmacology, it is distinguished by specific structural modifications at positions 1, 2, and 4, which confer its antagonistic profile and are critical for its enhanced potency relative to other in-class analogs [1].

Why SKF 100398 Cannot Be Simply Substituted


In the research of vasopressin-mediated fluid homeostasis, the assumption that one 'vasopressin antagonist' can be seamlessly substituted for another is a significant source of experimental error. This class of compounds exhibits profound differences in potency, receptor subtype selectivity, and functional efficacy that are exquisitely sensitive to minor structural modifications [1]. A direct comparative analysis reveals that substituting SKF 100398 with a structurally similar analog like d(CH2)5Tyr(Me)VAVP or a less potent congener would necessitate a recalibration of effective dosages and could compromise the interpretation of physiological outcomes. Therefore, selection based on verified, quantitative performance metrics is essential for achieving reproducible and interpretable results in studies of the V2 receptor pathway.

SKF 100398 Potency and Performance Evidence


Superior Antidiuretic Antagonist Potency

In a direct head-to-head comparative study evaluating eight synthetic vasopressin analogs, SKF 100398 (d(CH2)5Tyr(Et)VAVP) demonstrated the highest antidiuretic antagonistic potency. It achieved an antiantidiuretic pA2 value of 7.57 +/- 0.06, which was found to be superior to all other analogs tested, including d(CH2)5Tyr(Me)VAVP (pA2 = 7.35 +/- 0.06) and d(CH2)5Tyr(i-Pr)VAVP (pA2 = 7.32 +/- 0.10) [1]. The study concluded that an O-ethyl substitution on the tyrosine at position 2 was optimal for antiantidiuretic potency [1].

Vasopressin V2 Receptor Antidiuretic pA2 Structure-Activity Relationship

Complete In Vivo Blockade of AVP Antidiuresis

SKF 100398 has been shown to completely abolish the antidiuretic effect of exogenous AVP in a standard in vivo model. Administration of SKF 100398 at a dose of 8 μg/kg via intravenous injection in male Sprague-Dawley rats completely blocked the antidiuretic response to a subsequent dose of 4 ng/kg exogenous AVP [1]. This confirms its functional efficacy as a potent V2 receptor antagonist in a whole-animal physiological context, a critical validation for its use in translational studies [1].

In Vivo Pharmacology AVP Antagonism Renal Physiology Fluid Homeostasis

Enhanced Potency Over First-Generation V2 Antagonists

In a study analyzing the molecular mechanisms of novel antidiuretic antagonists, SKF 100398 (d(CH2)5Tyr(Et)VAVP) and related analogs were found to be competitive inhibitors of vasopressin binding and adenylate cyclase activation. These analogs exhibited potencies that were 5- to 7-fold higher than that of d(CH2)5VDAVP, a compound which lacks in vivo anti-ADH activity and served as a baseline comparator [1]. This demonstrates a significant advancement in potency driven by specific structural modifications.

Receptor Binding Adenylate Cyclase Vasopressin Antagonist Ki In Vitro Pharmacology

Reference V2 Antagonist for Comparative Studies

SKF 100398 serves as a well-characterized benchmark V2 receptor antagonist in comparative pharmacological studies. For instance, in a study evaluating the aquaretic effect of the kappa-opioid agonist RU 51599 in cirrhotic rats, SKF 100398 was used as a reference V2 antagonist at a dose of 30 μg/kg (n=9) to provide a standard for comparison [1]. This reinforces its recognized role and established pharmacological profile in the research community, allowing for cross-study validation of novel compounds targeting the same pathway.

Aquaretic V2 Receptor Antagonist In Vivo Comparison Cirrhosis Model RU 51599

SKF 100398 Research Applications


V2 Receptor Role in Fluid Balance Models

The demonstrated in vivo potency of SKF 100398 in completely blocking AVP-induced antidiuresis at 8 μg/kg [1] makes it an ideal tool for acute and chronic studies investigating the contribution of V2 receptor signaling to water retention in animal models of hyponatremia, congestive heart failure, and cirrhosis. Its ability to serve as a benchmark V2 antagonist [2] allows for robust comparisons when evaluating novel aquaretic agents.

SAR Studies for Next-Generation V2 Antagonists

As the most potent compound among a series of eight closely related analogs [1], SKF 100398 provides a critical data point for medicinal chemistry and SAR studies. Its structure, featuring the O-ethyl tyrosine substitution at position 2 [1], serves as a valuable template for the rational design and optimization of new V2 receptor antagonists with improved pharmacological profiles, providing a clear benchmark for comparing the potency of new chemical entities.

Functional Validation of V2 Antagonism In Vivo

Researchers identifying a putative V2 antagonist in vitro can use SKF 100398 as a positive control to validate the functional relevance of their findings. The well-documented in vivo efficacy of SKF 100398 at abolishing AVP's antidiuretic effect [1] provides a critical functional endpoint for confirming that the in vitro observations translate to a physiologically meaningful blockade of the V2 receptor pathway.

Differentiating V1 and V2 Receptor Responses

The enhanced potency and selectivity profile of SKF 100398 for the V2 (antidiuretic) response over the V1 (vasopressor) response [1] makes it a valuable pharmacological tool for dissecting the distinct contributions of these receptor subtypes in complex biological systems, such as isolated perfused kidney or vascular tissue baths. This allows for a clearer interpretation of the physiological role of each receptor pathway.

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